Cas no 1005301-26-7 (N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethoxybenzamide)
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethoxybenzamide Chemical and Physical Properties
Names and Identifiers
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- Benzamide, 3,5-dimethoxy-N-[1,2,3,4-tetrahydro-1-(phenylsulfonyl)-7-quinolinyl]-
- N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethoxybenzamide
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- Inchi: 1S/C24H24N2O5S/c1-30-20-13-18(14-21(16-20)31-2)24(27)25-19-11-10-17-7-6-12-26(23(17)15-19)32(28,29)22-8-4-3-5-9-22/h3-5,8-11,13-16H,6-7,12H2,1-2H3,(H,25,27)
- InChI Key: HYKQPALHDWTJFI-UHFFFAOYSA-N
- SMILES: C(NC1=CC2=C(C=C1)CCCN2S(C1=CC=CC=C1)(=O)=O)(=O)C1=CC(OC)=CC(OC)=C1
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethoxybenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2051-0006-2μmol |
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethoxybenzamide |
1005301-26-7 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F2051-0006-5μmol |
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethoxybenzamide |
1005301-26-7 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F2051-0006-10μmol |
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethoxybenzamide |
1005301-26-7 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F2051-0006-20μmol |
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethoxybenzamide |
1005301-26-7 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F2051-0006-1mg |
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethoxybenzamide |
1005301-26-7 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F2051-0006-2mg |
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethoxybenzamide |
1005301-26-7 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F2051-0006-3mg |
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethoxybenzamide |
1005301-26-7 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F2051-0006-4mg |
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethoxybenzamide |
1005301-26-7 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F2051-0006-5mg |
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethoxybenzamide |
1005301-26-7 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F2051-0006-10mg |
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethoxybenzamide |
1005301-26-7 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethoxybenzamide Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethoxybenzamide
Introduction to N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethoxybenzamide (CAS No. 1005301-26-7)
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethoxybenzamide, identified by its CAS number 1005301-26-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research interest. The structural framework of this molecule integrates several key pharmacophoric elements that contribute to its unique chemical and biological properties.
The core structure of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethoxybenzamide revolves around a tetrahydroquinoline scaffold, which is a well-known motif in medicinal chemistry due to its presence in numerous bioactive natural products and drug candidates. The benzenesulfonyl group attached to the tetrahydroquinoline ring introduces a polar and aromatic region that can interact favorably with biological targets. Additionally, the 3,5-dimethoxybenzamide moiety at the other end of the molecule adds further complexity and potential for diverse interactions with biological systems.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to delve deeper into the structural and functional aspects of this compound. Studies suggest that the tetrahydroquinoline-benzenesulfonyl-dimethoxybenzamide triad may facilitate binding to specific protein targets by optimizing key interactions such as hydrogen bonding, hydrophobic interactions, and π-stacking. These interactions are critical for modulating the activity of enzymes and receptors involved in various physiological pathways.
In the realm of drug discovery, N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethoxybenzamide has been explored for its potential therapeutic applications. Preliminary in vitro studies have highlighted its inhibitory effects on certain enzymes and receptors that are implicated in inflammatory responses and metabolic disorders. The benzenesulfonyl group is particularly noteworthy for its ability to modulate enzyme activity by serving as a hinge-binding element or by engaging in specific polar interactions with active site residues.
The dimethoxybenzamide moiety contributes to the compound's solubility and bioavailability characteristics, which are essential factors in drug development. By enhancing solubility while maintaining structural integrity, this moiety aids in improving pharmacokinetic profiles. Furthermore, the presence of multiple chiral centers in the molecule allows for the synthesis of enantiomerically pure forms, which can exhibit enhanced selectivity and reduced side effects compared to racemic mixtures.
Current research trends indicate that N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethoxybenzamide, along with its analogs, is being investigated for its potential role in modulating signaling pathways associated with neurological disorders. The tetrahydroquinoline scaffold is known to interact with neurotransmitter receptors and ion channels, making it a promising candidate for developing novel therapeutics targeting conditions such as depression, anxiety disorders, and neurodegenerative diseases.
The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethoxybenzamide, while intricate due to its complex structure involving multiple functional groups and stereochemical centers, has been optimized through advanced synthetic methodologies. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenations have been employed to construct key substructures efficiently. These synthetic strategies not only enhance yield but also allow for modular modifications that can be tailored to explore different pharmacological profiles.
The pharmacological evaluation of this compound has revealed intriguing properties that warrant further exploration. In particular, its ability to modulate both central nervous system (CNS) receptors and peripheral enzyme systems suggests broad therapeutic potential. For instance,studies have shown that derivatives of this class can interact with serotonin receptors (e.g., 5-HT1A), which are implicated in mood regulation and cognitive functions.
Additionally,the dimethoxybenzamide group's interaction with metabolic enzymes such as cytochrome P450 (CYP450) isoforms has been examined, providing insights into potential drug-drug interactions and metabolic stability. Understanding these interactions is crucial for assessing the safety profile of new drug candidates before they advance into clinical trials.
The integration of machine learning models into drug discovery pipelines has accelerated the identification of promising candidates like N-[1-(benzenesulfonyl) -1,2,3,4-tetrahydroquinolin -7 -yl] - 3,5 - dimethoxy benzamide。 These models predict binding affinities、ADME(Absorption、Distribution、Metabolism、Excretion)properties,and potential toxicity,allowing researchers to prioritize compounds for experimental validation more efficiently than traditional methods alone。
Future directions in the study of this compound include exploring its mechanism of action at a molecular level through structural biology techniques such as X-ray crystallography or cryo-electron microscopy。 Such high-resolution structures would provide detailed insights into how N-[1-(be nzenesulfonyl) - 1,2,3,4 - tetrahy droquino lin - 7 - y l] - 3 ,5 - dim eth oxy benz amide interacts with its biological targets。
Furthermore,pharmacogenomic studies are being conducted to understand how genetic variations among individuals influence responses to this class of compounds。 This information could lead to personalized medicine approaches where treatments are tailored based on an individual's genetic makeup。
In conclusion,N-[1-(be nzenesulfonyl) - 1 ,2 , 3 , 4 - tetrahy droquino lin - 7 - y l] - 3 , 5 - dim eth oxy benz amide represents an exciting avenue in pharmaceutical research due to its unique structural features、promising biological activities,and therapeutic potential。 As research continues to uncover new insights into its mechanisms and applications,this compound holds great promise for contributing toward innovative treatments across multiple disease areas。
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